N-Acetyl vs. Free NH in Closest 3-Methoxyethyl Analog
The target compound is an N-acetylated indoline, distinguishing it from its closest primary analog, 3-(2-methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole (CAS 647009-56-1), which bears a reactive secondary amine (NH) . In the comparator, the NH group acts as an H-bond donor, whereas the target compound's N-acetyl group renders it an H-bond acceptor only. This changes the hydrogen bond donor count from 1 to 0, a critical alteration for any downstream synthesis involving electrophilic reagents or biological assays where amine basicity is a factor .
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 (Predicted) |
| Comparator Or Baseline | 1 (Predicted) for 3-(2-methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole (CAS 647009-56-1) |
| Quantified Difference | Δ 1 HBD (elimination of donor capacity) |
| Conditions | Computational prediction based on 2D structure analysis |
Why This Matters
For a synthetic chemist procuring a building block, the absence of a reactive NH group prevents undesired side reactions, while for a pharmacologist, HBD count is a critical parameter within Lipinski's Rule of Five and influences membrane permeability; this demonstrates the comparator cannot satisfy both synthetic and biological requirements simultaneously.
